molecular formula C18H14BrNO B5879921 N-(2-bromo-4-methylphenyl)-2-naphthamide

N-(2-bromo-4-methylphenyl)-2-naphthamide

Cat. No. B5879921
M. Wt: 340.2 g/mol
InChI Key: PMAXLXLKRWIBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-naphthamide, also known as BML-284, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) signaling pathway. This pathway plays a critical role in regulating inflammation, immune response, and cell survival. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and chronic inflammation.

Mechanism of Action

N-(2-bromo-4-methylphenyl)-2-naphthamide inhibits the activation of NF-κB by targeting the inhibitor of kappa B kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitor of kappa B (IκB) protein, which leads to its degradation and subsequent release of NF-κB. N-(2-bromo-4-methylphenyl)-2-naphthamide binds to the ATP-binding pocket of the IKK complex, preventing its activation and subsequent phosphorylation of IκB. This results in the inhibition of NF-κB activation and downstream signaling.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-naphthamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-bromo-4-methylphenyl)-2-naphthamide inhibits the activation of NF-κB and downstream signaling pathways. Physiologically, N-(2-bromo-4-methylphenyl)-2-naphthamide has been shown to reduce tumor growth, inflammation, and improve insulin sensitivity. Additionally, N-(2-bromo-4-methylphenyl)-2-naphthamide has been shown to reduce the severity of autoimmune disorders in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-4-methylphenyl)-2-naphthamide in lab experiments is its specificity for the IKK complex. This allows for targeted inhibition of NF-κB signaling without affecting other pathways. Additionally, N-(2-bromo-4-methylphenyl)-2-naphthamide has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of using N-(2-bromo-4-methylphenyl)-2-naphthamide is its relatively low potency compared to other NF-κB inhibitors. This may require higher concentrations of N-(2-bromo-4-methylphenyl)-2-naphthamide to achieve the desired effect, which could lead to off-target effects.

Future Directions

For N-(2-bromo-4-methylphenyl)-2-naphthamide research include investigating its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of N-(2-bromo-4-methylphenyl)-2-naphthamide in various disease models. Furthermore, the development of more potent and selective inhibitors of the NF-κB pathway could lead to improved therapeutic outcomes. Finally, investigating the potential role of N-(2-bromo-4-methylphenyl)-2-naphthamide in regulating other signaling pathways may provide new insights into its therapeutic potential.

Synthesis Methods

N-(2-bromo-4-methylphenyl)-2-naphthamide can be synthesized using a two-step reaction. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The second step involves the reaction of 2-naphthoyl chloride with 2-bromo-4-methyl aniline to form N-(2-bromo-4-methylphenyl)-2-naphthamide. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit NF-κB activation in cancer cells, leading to reduced tumor growth and increased apoptosis. N-(2-bromo-4-methylphenyl)-2-naphthamide has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. Additionally, N-(2-bromo-4-methylphenyl)-2-naphthamide has been investigated for its potential use in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c1-12-6-9-17(16(19)10-12)20-18(21)15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAXLXLKRWIBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide

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